molecular formula C17H16Cl3N3O2S B11704651 Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate

Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate

Katalognummer: B11704651
Molekulargewicht: 432.7 g/mol
InChI-Schlüssel: KDVUKPVQKAFBHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate is a complex organic compound with the molecular formula C19H18Cl3N3O3S . This compound is known for its unique structure, which includes a benzyl group, an anilinocarbothioyl moiety, and a trichloroethylcarbamate group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate typically involves multiple steps. One common synthetic route includes the reaction of benzylamine with 2,2,2-trichloroethyl isocyanate to form the intermediate benzyl 2,2,2-trichloroethylcarbamate. This intermediate is then reacted with anilinocarbothioyl chloride under controlled conditions to yield the final product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Analyse Chemischer Reaktionen

Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate involves its interaction with specific molecular targets. The compound’s carbamate group can inhibit enzymes by carbamylation, while the anilinocarbothioyl moiety may interact with thiol groups in proteins. These interactions can disrupt normal cellular processes, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Benzyl 1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethylcarbamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.

Eigenschaften

Molekularformel

C17H16Cl3N3O2S

Molekulargewicht

432.7 g/mol

IUPAC-Name

benzyl N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]carbamate

InChI

InChI=1S/C17H16Cl3N3O2S/c18-17(19,20)14(22-15(26)21-13-9-5-2-6-10-13)23-16(24)25-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,23,24)(H2,21,22,26)

InChI-Schlüssel

KDVUKPVQKAFBHT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.